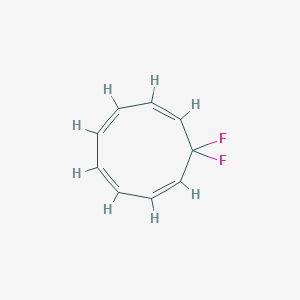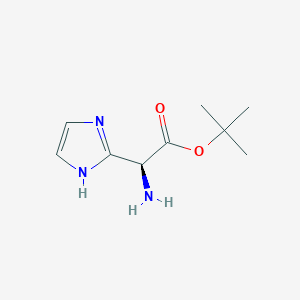
(S)-tert-Butyl 2-amino-2-(1H-imidazol-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl 2-amino-2-(1H-imidazol-2-yl)acetate is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the Mannich base technique using a Cu(II) catalyst . The reaction conditions often include the use of solvents like ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Cu(phen)Cl2 has been found to be effective in enhancing the reaction rate and selectivity . Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
(S)-tert-Butyl 2-amino-2-(1H-imidazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce imidazolines.
科学的研究の応用
(S)-tert-Butyl 2-amino-2-(1H-imidazol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications due to its imidazole ring, which is a common motif in many drugs.
作用機序
The mechanism of action of (S)-tert-Butyl 2-amino-2-(1H-imidazol-2-yl)acetate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the amino group can form hydrogen bonds with biological macromolecules, influencing their activity and function .
類似化合物との比較
Similar Compounds
Methyl 2-amino-2-(1H-imidazol-2-yl)acetate: Similar structure but with a methyl ester group instead of a tert-butyl ester.
2-Aminothiazole-4-carboxylate: Contains a thiazole ring instead of an imidazole ring, but shares similar biological activities.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds have a fused imidazole-pyridine ring system and exhibit a broad spectrum of biological activities.
Uniqueness
(S)-tert-Butyl 2-amino-2-(1H-imidazol-2-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group provides steric hindrance, influencing the compound’s interaction with other molecules and its overall stability.
特性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
tert-butyl (2S)-2-amino-2-(1H-imidazol-2-yl)acetate |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)6(10)7-11-4-5-12-7/h4-6H,10H2,1-3H3,(H,11,12)/t6-/m0/s1 |
InChIキー |
COBFCRMYEHHDOS-LURJTMIESA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@H](C1=NC=CN1)N |
正規SMILES |
CC(C)(C)OC(=O)C(C1=NC=CN1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


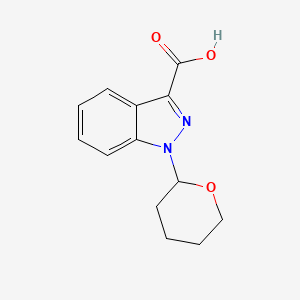



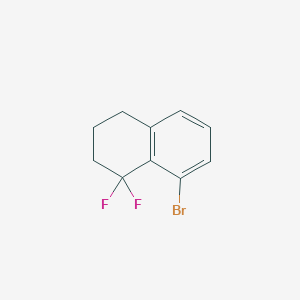
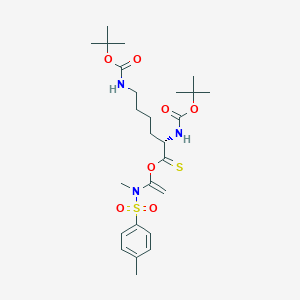
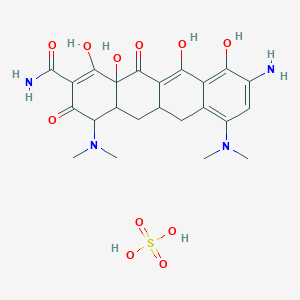
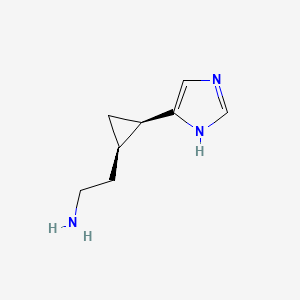
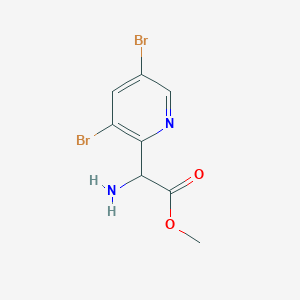
![N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine](/img/structure/B12827875.png)
![Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate](/img/structure/B12827882.png)
![2-(but-2-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B12827898.png)

